Comparative Human SCD1 Inhibitory Potency: SCD1 Inhibitor-1 vs. A939572 and CAY10566
SCD1 inhibitor-1 (Compound 48) demonstrates a human SCD1 IC50 of 8.8 nM, exhibiting 4.2-fold greater potency than the widely used comparator A939572 (IC50 = 37 nM) and 3.0-fold greater potency than CAY10566 (IC50 = 26 nM) in recombinant human SCD1 enzymatic assays . This enhanced potency at the human enzyme isoform is critical for achieving robust target engagement at lower compound concentrations.
| Evidence Dimension | Human SCD1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 8.8 nM |
| Comparator Or Baseline | A939572: 37 nM; CAY10566: 26 nM |
| Quantified Difference | 4.2-fold more potent than A939572; 3.0-fold more potent than CAY10566 |
| Conditions | Recombinant human SCD1 enzyme assay |
Why This Matters
Higher potency at the human enzyme target enables lower working concentrations in cell-based and in vivo models, reducing the risk of off-target effects and solubility-related artifacts.
